molecular formula C14H13NO5S B12021110 3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

Cat. No.: B12021110
M. Wt: 307.32 g/mol
InChI Key: LKEUUXMNNQMEEH-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5Z)-5-(3-Methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a thiazolidine-2,4-dione (TZD) derivative provided for research purposes. This compound is part of a class of heterocyclic structures that are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities . The molecular formula for this compound is C 14 H 13 NO 5 S . Thiazolidinedione derivatives are of significant scientific interest and are investigated for various potential therapeutic applications, including as antimicrobial, anti-inflammatory, and antidiabetic agents . Research indicates that structural modifications, such as the inclusion of a methoxy group at the meta-position of the benzylidene ring, can be crucial for enhancing biological activity . A closely related analog, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, has demonstrated specific antibacterial activity against Staphylococcus aureus , highlighting the research value of this chemical series. This product is intended for early discovery research and is sold on an "as-is" basis. The buyer assumes responsibility for confirming product identity and/or purity. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C14H13NO5S

Molecular Weight

307.32 g/mol

IUPAC Name

3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid

InChI

InChI=1S/C14H13NO5S/c1-20-10-4-2-3-9(7-10)8-11-13(18)15(14(19)21-11)6-5-12(16)17/h2-4,7-8H,5-6H2,1H3,(H,16,17)/b11-8-

InChI Key

LKEUUXMNNQMEEH-FLIBITNWSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CCC(=O)O

Canonical SMILES

COC1=CC=CC(=C1)C=C2C(=O)N(C(=O)S2)CCC(=O)O

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound A belongs to the rhodanine-3-carboxyalkyl family, where modifications at the C-5 benzylidene group and N-3 chain length significantly alter biological activity. Key structural analogs include:

Compound Name C-5 Substituent N-3 Chain Key Biological Activity Reference
Compound A 3-Methoxybenzylidene Propanoic acid Limited data; inferred from analogs
3-[(5Z)-5-Benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid (CID 5341106) Benzylidene (unsubstituted) Propanoic acid Antifungal (moderate activity)
3-[(5Z)-5-[(3-Hydroxyphenyl)methylene]-4-oxo-2-thioxothiazolidin-3-yl]benzoic acid 3-Hydroxybenzylidene Benzoic acid Antibacterial (Gram-positive pathogens)
Epalrestat (2-[(5Z)-5-[(E)-2-Methyl-3-phenylprop-2-enylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid) Cinnamylidene Acetic acid Aldose reductase inhibition (diabetic neuropathy)
(5Z)-[4-Oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]acetic acid Pyridin-2-ylmethylidene Acetic acid Antifungal (Candida spp.)
3-[(5Z)-5-{[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid Heterocyclic (pyrazole) Propanoic acid Anti-inflammatory (GPR35 agonism)

Key Observations :

  • However, pyridine-substituted derivatives (e.g., pyridin-2-ylmethylidene) show variable antifungal activity, suggesting electronic effects (e.g., electron-withdrawing groups) modulate target interactions .
  • Chain Length: Propanoic acid (C3) at N-3, as in Compound A, may offer better steric flexibility than shorter chains (e.g., acetic acid in epalrestat), balancing solubility and target binding .

Biological Activity

3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid is a synthetic compound belonging to the thiazolidine family. This compound has garnered attention due to its potential biological activities, particularly in anticancer and antibacterial applications. The thiazolidine-2,4-dione core structure is known for its diverse pharmacological properties, making it a subject of extensive research.

Chemical Structure

The chemical formula for this compound is C15H15NO5SC_{15}H_{15}NO_5S. The structure includes a thiazolidine ring with a methoxybenzylidene substituent and a propanoic acid moiety. Its configuration and stereochemistry are crucial for its biological activity.

Synthesis

The synthesis of 3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid typically involves the reaction of 5-(3-methoxybenzylidene)thiazolidine-2,4-dione with appropriate alkylating agents under controlled conditions. The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) and characterized by NMR and X-ray crystallography.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidine derivatives. For instance, compounds similar to 3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid have demonstrated selective cytotoxicity against various cancer cell lines:

Cell LineIC50 (μM)Reference
K562 (Leukemia)8.5 - 14.9
HeLa (Cervical)8.9 - 15.1
MDA-MB-361 (Breast)12.7 - 25.6

These values indicate that the compound exhibits significant cytotoxic effects, comparable to established chemotherapeutics like cisplatin.

The mechanism underlying the anticancer activity of thiazolidine derivatives often involves the induction of apoptosis in cancer cells through both intrinsic and extrinsic pathways. For example, studies have shown that these compounds can activate caspase pathways leading to programmed cell death in HeLa cells .

Antibacterial Activity

In addition to anticancer effects, thiazolidine derivatives have shown antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's ability to inhibit bacterial growth suggests potential applications in treating infections:

Bacterial StrainActivityReference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition

Case Studies

Several case studies have been conducted to evaluate the effectiveness of thiazolidine derivatives in clinical settings. One notable study involved the administration of a related compound in patients with resistant bacterial infections, which resulted in improved outcomes compared to standard treatments .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Purification MethodCharacterization Techniques
Hydrazone Formation3-Methoxybenzaldehyde, NH₂NH₂·HCl, EtOH, reflux (6 h)75–85%Recrystallization (EtOH)NMR, IR
Thiazolidinone CyclizationChloroacetic acid, NaOAc, glacial AcOH (12 h, 80°C)60–70%Column Chromatography (SiO₂)LC-MS, Elemental Analysis
Knoevenagel ReactionMalonic acid, piperidine, DMF (24 h, 110°C)50–60%HPLC¹H/¹³C NMR, X-ray Diffraction

Critical Note : Optimize reaction times and catalyst loadings (e.g., piperidine vs. ammonium acetate) to improve stereoselectivity for the Z-isomer .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) across studies?

Methodological Answer:
Discrepancies often arise from variability in assay conditions, cell lines, or structural analogs. To address this:

Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing; MTT assay for cytotoxicity) with controls for pH, temperature, and solvent effects .

Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing 3-methoxy with halogens or altering the propanoic acid chain) to isolate pharmacophores responsible for specific activities .

Mechanistic Profiling : Combine enzyme inhibition assays (e.g., α-amylase/urease for antimicrobial activity ) with apoptosis markers (e.g., caspase-3 for anticancer effects ).

Q. Table 2: Biological Activity Variability

StudyActivity ReportedAssay ConditionsKey Structural FeatureReference
AAnticancer (IC₅₀ = 4.4 µM)MTT, HeLa cells, 48 hZ-configuration of benzylidene
BAntimicrobial (MIC = 8 µg/mL)Broth microdilution, S. aureusThioxo-thiazolidinone core

Recommendation : Cross-validate findings using orthogonal methods (e.g., molecular docking to confirm target binding ).

Structural Analysis: What crystallographic techniques are recommended for determining the Z-configuration and molecular conformation?

Methodological Answer:

Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (e.g., SHELXL for refinement) to resolve the Z-configuration of the benzylidene moiety. Key parameters:

  • Collect high-resolution data (≤ 1.0 Å) at low temperature (100 K) to reduce thermal motion artifacts .
  • Validate with Hirshfeld surface analysis to confirm intramolecular H-bonding (e.g., between thioxo and propanoic acid groups) .

Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., Gaussian 16 at B3LYP/6-31G* level) to assess conformational stability .

Case Study : A related thiazolidinone derivative showed a 5.2° deviation in the dihedral angle between computational and SCXRD data, attributed to crystal packing effects .

Advanced: What methodological approaches elucidate the enzyme inhibition mechanisms of this compound?

Methodological Answer:

Kinetic Assays : Perform Lineweaver-Burk plots to identify inhibition type (competitive/non-competitive). For example, against α-amylase:

  • Use 0.1–100 µM compound with starch substrate; monitor reducing sugar release via DNS method .

Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., binding of the methoxy group to hydrophobic pockets in urease ).

Site-Directed Mutagenesis : Engineer enzyme mutants (e.g., Cys→Ala in α-amylase) to test if thiol groups mediate inhibition .

Q. Table 3: IC₅₀ Values for Enzyme Targets

EnzymeIC₅₀ (µM)Assay ConditionsReference
α-Amylase4.4pH 6.9, 37°C, 30 min
Urease8.2pH 7.4, 25°C, 1 h

Note : Correlate inhibition potency with logP values to assess bioavailability limitations .

Basic: How is the purity and stereochemical integrity of the compound validated post-synthesis?

Methodological Answer:

Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Acceptable purity: ≥95% .

Spectroscopic Analysis :

  • ¹H/¹³C NMR : Confirm Z-configuration via coupling constants (J = 10–12 Hz for trans-olefinic protons) .
  • IR : Identify carbonyl stretches (1680–1720 cm⁻¹ for thiazolidinone dioxo groups) .

Elemental Analysis : Deviations ≤ 0.4% for C, H, N, S indicate high purity .

Advanced: How do solvent polarity and pH affect the compound’s stability in biological assays?

Methodological Answer:

Stability Studies : Incubate the compound in PBS (pH 7.4), DMEM (pH 8.0), and gastric fluid (pH 2.0) at 37°C for 24–72 h. Monitor degradation via LC-MS .

Degradation Pathways : Acidic conditions may hydrolyze the thiazolidinone ring, while alkaline conditions could oxidize the methoxy group .

Solvent Effects : Use DMSO stocks (<1% v/v) to avoid cellular toxicity; confirm solubility via dynamic light scattering (DLS) .

Recommendation : Pre-formulate with cyclodextrins or liposomes to enhance aqueous stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.